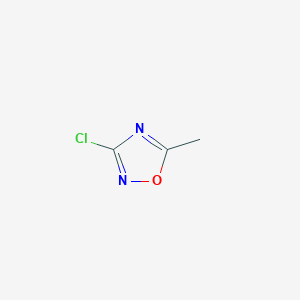

3-Chloro-5-méthyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

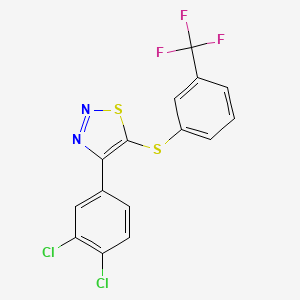

3-Chloro-5-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is known to exhibit a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including 3-Chloro-5-methyl-1,2,4-oxadiazole, often involves the cyclocondensation of arylamidoxamines with n-butanal . In one study, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives were selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methyl-1,2,4-oxadiazole is characterized by a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom .Mécanisme D'action

Target of Action

3-Chloro-5-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class of compounds, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are various microorganisms, including bacteria, viruses, and parasites .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may allow these compounds to interact with their targets, leading to changes that inhibit the growth or function of the microorganisms .

Biochemical Pathways

Given its anti-infective properties, it likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .

Pharmacokinetics

1,2,4-oxadiazole derivatives have been suggested as potential alternative templates for discovering novel antibacterial agents , indicating that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 3-Chloro-5-methyl-1,2,4-oxadiazole is the inhibition or death of the targeted microorganisms . This leads to a reduction in the infection caused by these microorganisms, thereby alleviating the associated symptoms .

Action Environment

The action of 3-Chloro-5-methyl-1,2,4-oxadiazole, like other anti-infective agents, can be influenced by various environmental factors. These may include the presence of other microorganisms, the pH of the environment, and the presence of biological materials that can interact with the compound

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-Chloro-5-methyl-1,2,4-oxadiazole in laboratory experiments is its low toxicity. 3-Chloro-5-methyl-1,2,4-oxadiazole is non-toxic and has a low melting point, which makes it easy to handle and store. In addition, 3-Chloro-5-methyl-1,2,4-oxadiazole is soluble in water, which makes it easy to use in a variety of laboratory experiments. The main limitation of using 3-Chloro-5-methyl-1,2,4-oxadiazole in laboratory experiments is its low reactivity. 3-Chloro-5-methyl-1,2,4-oxadiazole is not very reactive, which can make it difficult to use in certain experiments.

Orientations Futures

The potential future directions for the use of 3-Chloro-5-methyl-1,2,4-oxadiazole in scientific research are numerous. 3-Chloro-5-methyl-1,2,4-oxadiazole could be used to develop new pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-bacterial drugs. 3-Chloro-5-methyl-1,2,4-oxadiazole could also be used to develop new catalysts for organic synthesis, as well as for the synthesis of inorganic and polymeric compounds. In addition, 3-Chloro-5-methyl-1,2,4-oxadiazole could be used to study the mechanism of action of various enzymes, as well as to study the structure and function of proteins. Finally, 3-Chloro-5-methyl-1,2,4-oxadiazole could be used to develop new methods for the treatment of various diseases, such as cancer and Alzheimer's disease.

Méthodes De Synthèse

3-Chloro-5-methyl-1,2,4-oxadiazole can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and a phenol in the presence of a base. The Grignard reaction is also a popular method, which involves the reaction of an alkyl halide and a Grignard reagent in the presence of an ether solvent. The Ullmann reaction is a less commonly used method, which involves the reaction of an alkyl halide and a phenol in the presence of an oxidizing agent.

Applications De Recherche Scientifique

Activité antidiabétique

Le composé 5-(benzothiazol-2-yl)-3-[(2-méthyl-4-nitrophénylamino)méthyl]-1,3,4-oxadiazol-2(3H)-thione a montré de meilleurs résultats pour réduire les niveaux de glucose par rapport au médicament de contrôle glibenclamide . Cela suggère des propriétés antidiabétiques potentielles.

Propriétés antimicrobiennes

Divers dérivés de 1,2,4-oxadiazole ont démontré une activité antimicrobienne contre les souches bactériennes Gram-négatives . Ces composés pourraient servir d'alternatives aux antibiotiques existants.

Agents anti-infectieux

Les 1,2,4-oxadiazoles synthétiques ont été explorés comme agents anti-infectieux. Leur structure diverse et leurs activités biologiques en font des candidats prometteurs pour le développement de médicaments .

Propriétés

IUPAC Name |

3-chloro-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHWZCUZUNNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2458843.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2458851.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2458853.png)

![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide](/img/structure/B2458859.png)

![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)

![5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2458861.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)